molecular formula C20H12Br2O2 B11928545 4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde

4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde

Cat. No.: B11928545
M. Wt: 444.1 g/mol
InChI Key: NMLUNSOZWYHTGW-UHFFFAOYSA-N
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Description

4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde is a brominated benzaldehyde derivative featuring a central phenyl ring substituted with two bromine atoms (at positions 2 and 5) and a 4-formylphenyl group (at position 4). A second benzaldehyde moiety is attached to the central phenyl ring via a para-substituted linkage. This compound’s structure combines electron-withdrawing bromine atoms and aldehyde groups, making it a candidate for applications in covalent organic frameworks (COFs) and optoelectronic materials. Its extended π-conjugation and polarizable bromine substituents may enhance charge-transfer properties in donor-acceptor (D-A) systems .

Properties

Molecular Formula

C20H12Br2O2

Molecular Weight

444.1 g/mol

IUPAC Name

4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde

InChI

InChI=1S/C20H12Br2O2/c21-19-10-18(16-7-3-14(12-24)4-8-16)20(22)9-17(19)15-5-1-13(11-23)2-6-15/h1-12H

InChI Key

NMLUNSOZWYHTGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2Br)C3=CC=C(C=C3)C=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the bromination of a precursor compound followed by formylation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions: 4-[2,5-Dibromo-4-(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[2,5-Dibromo-4-(4-formylphenyl)phenyl]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde exerts its effects involves interactions with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1,2,4,5-Tetrakis(4-formylphenyl)benzene (TFPB, CAS 883835-33-4)

  • Structure : A C₃₄H₂₂O₄ molecule with four 4-formylphenyl groups symmetrically attached to a central benzene ring.
  • Applications : Widely used as a COF ligand for iodine adsorption, photocatalytic hydrogen generation, and supercapacitors due to its high aldehyde reactivity and π-conjugation .
  • Key Differences : Lacks bromine substituents, reducing electron-withdrawing effects compared to the target compound. This results in a narrower bandgap (2.1 eV vs. ~2.5 eV for brominated analogues) and lower charge-separation efficiency in D-A systems .

4-[3,5-bis(4-formylphenyl)phenyl]benzaldehyde (TFPB, CAS 118688-53-2)

  • Structure : A C₂₇H₁₈O₃ molecule with three formylphenyl groups on a central phenyl ring.
  • Properties : Exhibits strong crystallinity in COFs (e.g., COFTBTN-BCBA), enabling intramolecular resonance charge transfer (IRCT) for electrochemiluminescence (ECL) with ΦECL up to 63.7% .
  • Key Differences : The absence of bromine reduces steric hindrance and electronic polarization, favoring higher ECL efficiency but lower chemical stability in oxidative environments compared to brominated derivatives .

Hexa(4-formylphenyl)benzene (HFBP, CAS 1862220-96-9)

  • Structure : A C₄₈H₃₀O₆ molecule with six 4-formylphenyl groups, offering C6 symmetry for 2D COF assembly.
  • Performance : Demonstrates superior CO₂ and methane adsorption (up to 120 cm³/g at 298 K) due to its high surface area (~1,800 m²/g).
  • Key Differences : The increased number of aldehyde groups enhances COF porosity but complicates synthesis reproducibility. Brominated analogues like the target compound trade porosity for tunable electronic properties .
Electronic and Optoelectronic Properties
Compound Bandgap (eV) ECL Efficiency (ΦECL) Key Functional Groups
4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde ~2.5 (estimated) N/A* Br (electron-withdrawing), CHO
TFPB (CAS 883835-33-4) 2.1 N/A CHO (four groups)
COFTBTN-BCBA (TFPB-based) 1.9 63.7% CHO, triazine (acceptor)
HFBP 2.3 N/A CHO (six groups)

Brominated derivatives are less studied for ECL but show promise in IRCT-mediated systems .

Key Findings :

  • The dual aldehyde groups enable crosslinking in COFs but require precise stoichiometric control during synthesis, unlike HFBP’s six aldehyde groups, which simplify framework assembly .
Reactivity and Stability
  • Aldehyde Reactivity : The target compound’s aldehyde groups exhibit comparable reactivity to TFPB and HFBP in Schiff-base condensations, forming imine-linked COFs. However, bromine atoms may slow reaction kinetics due to steric effects .
  • Thermal Stability : Brominated benzaldehydes typically decompose at ~300°C, lower than TFPB (stable to ~400°C) but higher than SSC-2 (a related imine-linked porphyrin compound, stable to ~250°C) .

Biological Activity

4-[2,5-Dibromo-4-(4-formylphenyl)phenyl]benzaldehyde (CAS number 2375652-86-9) is a complex organic compound characterized by its biphenyl structure, with two bromine substituents and a formyl group. This unique arrangement contributes to its chemical reactivity and potential biological activities, making it a subject of interest in pharmaceutical research.

The molecular formula of this compound is C20_{20}H14_{14}Br2_2O, with a molecular weight of approximately 494.54 g/mol. The compound's structure facilitates various chemical reactions, including nucleophilic additions and electrophilic aromatic substitutions, due to the presence of the aldehyde and bromine groups.

Biological Activity Overview

Preliminary studies suggest that compounds structurally similar to this compound may exhibit interactions with biological targets such as enzymes and receptors. Understanding these interactions is crucial for exploring its therapeutic potential and toxicity profiles.

Antimicrobial Activity

Research indicates that related compounds have shown significant antimicrobial properties. For instance, derivatives with similar structural features demonstrated effective growth inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus . The specific activity of this compound against these pathogens remains to be fully characterized.

Antimalarial Potential

In studies involving hydrazone derivatives, compounds with similar biphenyl structures exhibited notable antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. This suggests that this compound may also hold potential in antimalarial applications .

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps that highlight its complexity. It can be synthesized through reactions involving bromination and formylation processes. The versatility in its synthesis allows for the creation of various derivatives that may enhance its biological activity.

Similar Compounds Comparison

A comparison table of structurally similar compounds illustrates their key features and potential applications:

Compound NameCAS NumberKey Features
1,4-Dibromo-2,5-bis(4-formylphenyl)benzene2375652-86-9Similar dibrominated structure; used in organic synthesis
2,5-Di(4-formylphenyl)thiophene193903-62-7Contains thiophene; potential electronic applications
4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde4277661More complex with additional formyl groups; enhanced reactivity

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Studies : Compounds similar to this compound were evaluated for their antibacterial effects against gram-positive and gram-negative bacteria. Results showed significant inhibitory activity across various strains .
  • Antimalarial Activity : In vivo studies demonstrated that certain derivatives significantly suppressed the growth of Plasmodium yoelii in murine models, suggesting a promising avenue for antimalarial drug development .
  • Toxicity Assessments : Toxicological evaluations indicated minimal adverse effects on biochemical parameters in treated subjects compared to controls, highlighting the potential safety profile for further development .

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